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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholecystokinin 2 (CCK2) receptor
antagonist, JNJ-26070109. The document focuses on the compound's receptor selectivity,
presenting key quantitative data, detailed experimental methodologies, and visual
representations of associated signaling pathways and workflows.

Core Data Presentation: Receptor Binding and
Functional Potency

JNJ-26070109 is a potent and selective antagonist of the CCK2 receptor. Its high affinity for the
CCK2 receptor across different species, coupled with a significant selectivity margin over the
CCK1 receptor, underscores its potential as a targeted therapeutic agent. The following tables
summarize the binding affinities and functional potencies of INJ-26070109.

Table 1: INJ-26070109 Binding Affinities (pKi) at CCK2

Receptors
Species pKi (x SEM)
Human 8.49+£0.13
Rat 7.99 +0.08
Dog 7.70£0.14
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Data sourced from studies on CHO cells stably transfected with the respective CCK2 receptors.

[1][2]

Table 2: INJ-26070109 Selectivity for CCK2 vs. CCK1

Receptors
Species Selectivity Fold-Change
Human ~1222
Rat ~324
Dog ~336

Selectivity is calculated from binding affinity assays and demonstrates a pronounced
preference for the human CCK2 receptor isoform.[1][2]

Table 3: INJ-26070109 Functional Antagonist Potency

(pKB)
Assay Type Species Context pKB (* SEM)
Calcium Mobilization Assay Human CCK2 Receptors 8.53 £ 0.05

Pentagastrin-Stimulated
) ) ) Isolated Mouse Stomach 8.19+0.13
Gastric Acid Secretion

These values indicate the compound's efficacy in competitively inhibiting the functional
response mediated by the CCK2 receptor.[1][2]

Experimental Protocols

The characterization of INJ-26070109's selectivity and potency relies on standardized in vitro
and ex vivo assays. The following sections detail the methodologies for the key experiments
cited.

Radioligand Binding Assays
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These assays are fundamental in determining the binding affinity (Ki) of a compound for a
specific receptor.

e Membrane Preparation: CHO cells stably expressing the human, rat, or dog CCK1 or CCK2
receptors are harvested. The cells are homogenized in a cold lysis buffer and centrifuged to
pellet the membranes. The resulting pellet is washed and resuspended in an appropriate
assay buffer.

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CCK-8) is
incubated with the prepared cell membranes.

Compound Incubation: A range of concentrations of the unlabeled test compound, JNJ-
26070109, is added to the incubation mixture to compete with the radioligand for receptor
binding.

Separation: The reaction is allowed to reach equilibrium. Subsequently, the bound
radioligand is separated from the free radioligand via rapid vacuum filtration through glass
fiber filters.

Quantification: The radioactivity trapped on the filters, representing the amount of bound
radioligand, is measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value (the concentration of INJ-26070109 that inhibits 50% of the specific binding of the
radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assays

This functional assay measures the ability of an antagonist to block the increase in intracellular
calcium concentration that is typically induced by agonist activation of Gg-coupled receptors
like CCK2.

o Cell Culture: Cells expressing the human CCK2 receptor are seeded into 96-well plates and
cultured to form a confluent monolayer.

e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
This dye exhibits a significant increase in fluorescence intensity upon binding to free
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intracellular calcium.

o Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of JNJ-
26070109.

e Agonist Stimulation: A known CCK2 receptor agonist (e.g., gastrin or CCK-8) is added to the
wells to stimulate the receptor and induce calcium release from intracellular stores.

» Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time
using a fluorescence plate reader.

o Data Analysis: The ability of INJ-26070109 to inhibit the agonist-induced calcium signal is
guantified, and the antagonist's potency is expressed as the pKB value.

Pentagastrin-Stimulated Gastric Acid Secretion Assay
(Isolated Mouse Stomach)

This ex vivo assay assesses the functional antagonism of INJ-26070109 in a more
physiologically relevant tissue preparation.

» Tissue Preparation: The stomach is isolated from a mouse and the lumen is perfused with a
physiological salt solution.

o Basal Secretion Measurement: The basal rate of gastric acid secretion is measured by
collecting the perfusate and titrating the acid content.

» Antagonist Incubation: The isolated stomach preparation is incubated with different
concentrations of JNJ-26070109.

» Stimulation: Pentagastrin, a synthetic analog of gastrin, is added to the perfusion solution to
stimulate gastric acid secretion via the CCK2 receptors on parietal cells.

» Stimulated Secretion Measurement: The amount of acid secreted in response to
pentagastrin in the presence of the antagonist is measured.

» Data Analysis: The inhibitory effect of INJ-26070109 on pentagastrin-stimulated acid
secretion is calculated, and the pKB value is determined.
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Mandatory Visualizations
CCK2 Receptor Signaling Pathways

The CCK2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G
proteins, leading to the activation of several downstream signaling cascades. The primary
pathway involves coupling to Gg, which activates Phospholipase C (PLC). However, evidence
also suggests coupling to Gs and Gi/o proteins in certain cellular contexts.

Click to download full resolution via product page

Caption: CCK2 Receptor Signaling Pathways.

Experimental Workflow for Determining Receptor
Selectivity

The process of determining the selectivity of a compound like INJ-26070109 involves a series
of well-defined experimental steps, starting from molecular cloning to functional assays.
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Assay Setup

1. Receptor Cloning
(CCK1 & CCK2)

;

2. Stable Cell Line Generation
(e.g., CHO cells)

!

3. Cell Culture & Membrane Preparation
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4. Radioligand Binding Assay
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i !
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Conclusion

9. Determination of Selectivity Profile

Click to download full resolution via product page

Caption: Workflow for Receptor Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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